molecular formula C9H9FO3 B13412350 2-Fluoro-1-(3-hydroxy-4-methoxyphenyl)ethanone CAS No. 85465-61-8

2-Fluoro-1-(3-hydroxy-4-methoxyphenyl)ethanone

Cat. No.: B13412350
CAS No.: 85465-61-8
M. Wt: 184.16 g/mol
InChI Key: CDRKSGUDPLUBEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-1-(3-hydroxy-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9FO3 It is a derivative of acetophenone, characterized by the presence of a fluorine atom, a hydroxy group, and a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(3-hydroxy-4-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-4-methoxyacetophenone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(3-hydroxy-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-1-(3-hydroxy-4-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(3-hydroxy-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-1-(3-hydroxy-4-methoxyphenyl)ethanone is unique due to the combined presence of the fluorine atom, hydroxy group, and methoxy group. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds, making it valuable in various applications .

Properties

CAS No.

85465-61-8

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

2-fluoro-1-(3-hydroxy-4-methoxyphenyl)ethanone

InChI

InChI=1S/C9H9FO3/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,11H,5H2,1H3

InChI Key

CDRKSGUDPLUBEY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CF)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.